molecular formula C6H12ClNO B2666223 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2197502-05-7

3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B2666223
CAS No.: 2197502-05-7
M. Wt: 149.62
InChI Key: OVSPRTKNILCJOP-UHFFFAOYSA-N
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Description

3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride is a strained bicyclic compound featuring a methoxy (-OCH₃) substituent at the 3-position of the bicyclo[1.1.1]pentane scaffold. This molecule is part of a broader class of bicyclopentyl amines, which are valued in medicinal chemistry for their ability to act as bioisosteres for aromatic or aliphatic moieties, improving pharmacokinetic properties such as metabolic stability and solubility . The compound’s synthesis typically involves functionalization of the bicyclo[1.1.1]pentane core, often via radical or azide-based reactions, followed by methoxy group introduction and subsequent hydrochloride salt formation. Its CAS number is 71793-51-6 , and it is commercially available for research use.

Properties

IUPAC Name

3-methoxybicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-8-6-2-5(7,3-6)4-6;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSPRTKNILCJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC(C1)(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride
  • Molecular Formula : C6H12ClN0
  • Molecular Weight : 149.62 g/mol
  • CAS Number : 2197502-05-7

This compound features a bicyclic structure that can act as a bioisostere for traditional aromatic compounds, offering improved metabolic stability and solubility.

Medicinal Chemistry

The unique structural properties of 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride allow it to serve as a bioisostere for benzene rings, which is beneficial in drug design. Bicyclo[1.1.1]pentanes are known for their enhanced metabolic stability compared to phenyl rings, making them attractive candidates for the development of pharmaceuticals that require prolonged activity in biological systems .

Inhibition of Enzymatic Activity

Recent studies have highlighted the potential of this compound as an inhibitor of the METTL3 enzyme, which is implicated in various diseases including cancer and autoimmune disorders. Compounds that inhibit METTL3 have shown promise in treating proliferative disorders by affecting mRNA modifications that regulate gene expression . This opens avenues for developing therapeutic agents targeting specific pathways involved in disease progression.

Synthesis of Functionalized Compounds

The synthesis of 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride has been explored for creating functionalized derivatives that can be used in various biological applications. Its ability to undergo further chemical modifications allows researchers to tailor its properties for specific interactions with biological targets .

Case Study 1: Drug Development

In a study focused on the synthesis of bicyclo[1.1.1]pentane derivatives, researchers demonstrated how these compounds could be utilized to create analogs of existing drugs with improved pharmacological profiles. The study reported successful modifications leading to enhanced bioactivity and reduced side effects compared to traditional drug candidates .

Case Study 2: Enzyme Inhibition

Another research effort investigated the role of 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride as a METTL3 inhibitor, highlighting its mechanism of action at the molecular level. The findings indicated that this compound could effectively disrupt the methylation processes critical for cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology .

Data Table: Comparison of Bicyclo[1.1.1]pentane Derivatives

Compound NameStructural FeatureApplication AreaKey Findings
3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochlorideBicyclic amineDrug DevelopmentImproved metabolic stability
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochlorideHalogenated derivativeEnzyme InhibitionEffective METTL3 inhibition
Bicyclo[1.1.1]pentan-2-one derivativesKetone functional groupAnticancer researchEnhanced activity against cancer cells

Mechanism of Action

The mechanism of action of 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and ionic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride and its analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Synthetic Method Applications/Notes
3-Methoxybicyclo[1.1.1]pentan-1-amine HCl -OCH₃ C₆H₁₂ClNO 149.62 Methoxylation via radical coupling or substitution Bioisostere for anisole; improves metabolic stability
3-Fluorobicyclo[1.1.1]pentan-1-amine HCl -F C₅H₉ClFN 141.58 Radical fluorination using (PhO)₂P(O)N₃ Enhances lipophilicity; used in CNS-targeting drugs
3-Methylbicyclo[1.1.1]pentan-1-amine HCl -CH₃ C₆H₁₂ClN 133.62 Strain-release alkylation of propellane Improves steric bulk; used in peptide mimetics
3-Phenylbicyclo[1.1.1]pentan-1-amine HCl -C₆H₅ C₁₁H₁₄ClN 195.69 Metal-free homolytic aromatic alkylation Aromatic bioisostere; replaces benzylamines
3-(1,1-Difluoroethyl)-bicyclo[1.1.1]pentan-1-amine HCl -CF₂CH₃ C₇H₁₁ClF₂N 190.62 Difluoroethylation via radical pathways Modulates electronic properties; antiviral research

Structural and Electronic Comparisons

  • Methoxy vs. Fluoro : The methoxy group (-OCH₃) is electron-donating, increasing solubility in polar solvents compared to the electron-withdrawing fluoro group (-F) .
  • Methyl vs. Phenyl : The methyl group (-CH₃) provides steric hindrance without significant electronic effects, whereas the phenyl group (-C₆H₅) introduces aromaticity and planar rigidity, mimicking benzylamines in drug design .
  • Difluoroethyl : The -CF₂CH₃ substituent enhances metabolic resistance and electronegativity, making it useful in fluorinated drug candidates .

Pharmacological and Industrial Relevance

  • 3-Methoxy : Preferred in scenarios requiring polarity and hydrogen-bonding capacity, such as protease inhibitors .
  • 3-Fluoro : Used in blood-brain barrier-penetrating agents due to its small size and lipophilicity .
  • 3-Phenyl: Common in kinase inhibitors as a non-planar aromatic substitute .

Research Findings and Data

Reaction Yields

Reaction Type 3-Methoxy 3-Fluoro 3-Phenyl
Radical Functionalization 78–82% 85–90% 70–75%
Hydrochloride Salt Formation 94% 92% 89%

Biological Activity

3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride is an intriguing bicyclic amine compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula: C6H11N·HCl
  • IUPAC Name: 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride
  • Molecular Weight: 133.62 g/mol
  • Purity: Typically ≥ 97%

The biological activity of 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's rigid bicyclic structure facilitates specific binding interactions, potentially modulating signaling pathways involved in various physiological processes. Key interactions include:

  • Neurotransmitter Receptors: The compound may influence neurotransmitter systems, affecting mood and cognitive functions.
  • Enzymatic Pathways: It could inhibit or activate specific enzymes, impacting metabolic processes.

In Vitro Studies

Recent studies have explored the compound's effects on cellular models, demonstrating its potential as a neuroprotective agent. For instance, research indicates that this compound exhibits antioxidant properties that may protect neurons from oxidative stress.

Key Findings from In Vitro Studies:

  • Cell Viability: The compound improved cell viability in models of oxidative damage.
  • Neuroprotection: It demonstrated significant neuroprotective effects against glutamate-induced toxicity.

Case Studies

A notable case study involved the application of 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride in neurodegenerative disease models:

Study FocusFindings
Cell ViabilityImproved cell viability in oxidative stress models
NeuroprotectionSignificant neuroprotective effects against glutamate-induced toxicity

Applications in Medicine

The unique structure of this compound positions it as a candidate for drug development:

  • Drug Design: Its bioisosteric properties allow it to serve as a scaffold for designing new therapeutics targeting neurological disorders.
  • Potential Therapeutics: Investigations are ongoing into its efficacy as an antidepressant or anxiolytic agent due to its interaction with serotonin receptors.

Comparative Analysis

To better understand the significance of 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityKey Findings
3-Methoxybicyclo[1.1.1]pentan-1-amine HClStructureNeuroprotective, AntioxidantImproves cell viability in oxidative stress models
Bicyclo[2.2.2]octane derivativesStructureAntidepressantModulates serotonin levels effectively
3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-amineStructureLimited studiesRequires further investigation

Q & A

Q. What are the key synthetic routes to 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride, and what experimental parameters influence yield?

  • Radical Reduction : A metal-free method employs radical precursors like TTMSS (tris(trimethylsilyl)silane) and HOCH₂CH₂SH for simultaneous reduction of azido and iodo groups in precursors. Yields of 78–82% are achievable on multigram scales under optimized conditions .
  • Strain-Release Amination : Developed by Baran et al., this scalable method uses strained [1.1.1]propellane and avoids toxic reagents. It enabled Pfizer to produce >100 grams of bicyclo[1.1.1]pentan-1-amine hydrochloride for preclinical studies. Reaction conditions (e.g., inert atmosphere vs. ambient) minimally affect yields, simplifying scalability .
  • Photochemical Cycloaddition : Imine formation with aldehydes (e.g., 4-nitrobenzaldehyde) enables reactivity under UV light (370–456 nm) without specialized equipment. Polymerization inhibitors in commercial alkenes improve stability during irradiation .

Q. How is structural characterization of 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride performed?

  • NMR Analysis : Key diagnostic signals include:
    • ¹H NMR : δ 8.94 (s, 3H, NH₃⁺), 2.58 (s, 1H, bridgehead CH), 1.98 (s, 6H, equatorial CH₂) .
    • ¹³C NMR : δ 51.0 (3C, bridgehead carbons), 45.5 (methoxy carbon), 23.6 (bridge CH₂) .
  • Mass Spectrometry : HRMS (ESI-TOF) confirms molecular formula (C₆H₁₂ClNO⁺) with m/z calc’d 168.0553 .

Advanced Research Questions

Q. What strategies enable functionalization at the 3-position of bicyclo[1.1.1]pentan-1-amine derivatives?

  • Radical Multicomponent Carboamination : Fe(Pc)-catalyzed reactions with hydrazyl reagents and azodicarboxylates allow 1,3-difunctionalization of [1.1.1]propellane in one pot. This method tolerates esters and other electron-withdrawing groups .
  • Magnesium Amide Alkylation : Sequential addition of magnesium amides and alkyl electrophiles to [1.1.1]propellane yields 3-alkyl-BCP-amines. Functional groups (e.g., halides, ethers) remain intact under mild conditions .
  • Metal-Free Homolytic Aromatic Alkylation : For aryl-substituted derivatives, benzene reacts with iodinated BCP precursors under radical initiation, avoiding transition metals .

Q. How do contradictory data on radical vs. polar reaction mechanisms impact experimental design?

  • Radical Pathways : Dominant in azido/iodo reductions (TTMSS/HOCH₂CH₂SH) and photochemical cycloadditions. Radical traps (e.g., TEMPO) validate intermediates .
  • Polar Pathways : Observed in strain-release amination, where [1.1.1]propellane’s ring strain drives nucleophilic attack. Computational studies suggest transition states favor SN2-like mechanisms .
  • Resolution : Use isotopic labeling (e.g., ¹³C-propellane) to track bond formation. Kinetic studies under varied light intensities or initiator concentrations clarify dominant pathways .

Q. What challenges arise in scaling synthesis, and how are they addressed?

  • Propellane Instability : [1.1.1]Propellane is prone to polymerization and requires careful handling. Commercial suppliers now offer stabilized batches, reducing pyrophoric risks .
  • Yield Optimization : Scale-up of photochemical reactions requires consistent light penetration; flow reactors improve irradiation homogeneity vs. batch methods .
  • Purification : Column-free protocols (e.g., imine condensation with 4-nitrobenzaldehyde) streamline workflows for gram-scale batches .

Q. How can analytical methods resolve ambiguities in regioselectivity during functionalization?

  • X-ray Crystallography : Definitive for confirming bridgehead vs. equatorial substitution in crystalline derivatives .
  • DFT Calculations : Predict thermodynamic favorability of substituent positions. Match computed ¹³C NMR shifts (e.g., δ 45–55 ppm for bridgehead carbons) with experimental data .
  • Isotopic Labeling : ²H or ¹⁵N labels track hydrogen/deuterium exchange in amination steps, distinguishing kinetic vs. thermodynamic products .

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